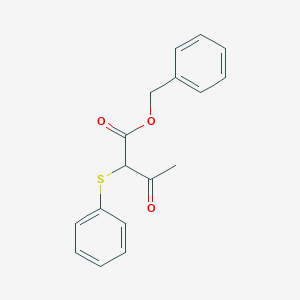![molecular formula C43H42N2O2 B14268004 N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] CAS No. 138456-25-4](/img/structure/B14268004.png)
N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. Its structure consists of a pentane-1,5-diyl backbone linked to phenylene groups, which are further connected to methoxyphenyl aniline units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, toluene.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism by which N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]: Known for its unique structure and applications in various fields.
N,N’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)acetamide]: Another compound with a similar backbone but different functional groups, used in similar applications.
N,N’-[1,2-Diazenediyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]: Shares structural similarities but has different chemical properties and applications.
Uniqueness
N,N’-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
138456-25-4 |
|---|---|
Molekularformel |
C43H42N2O2 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-4-[5-[4-(N-(4-methoxyphenyl)anilino)phenyl]pentyl]-N-phenylaniline |
InChI |
InChI=1S/C43H42N2O2/c1-46-42-30-26-40(27-31-42)44(36-14-8-4-9-15-36)38-22-18-34(19-23-38)12-6-3-7-13-35-20-24-39(25-21-35)45(37-16-10-5-11-17-37)41-28-32-43(47-2)33-29-41/h4-5,8-11,14-33H,3,6-7,12-13H2,1-2H3 |
InChI-Schlüssel |
XZNVKANDPSQSGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCCCCC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


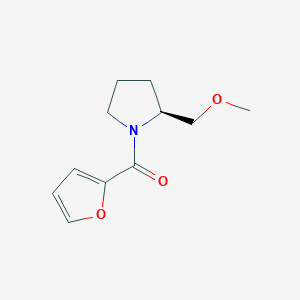
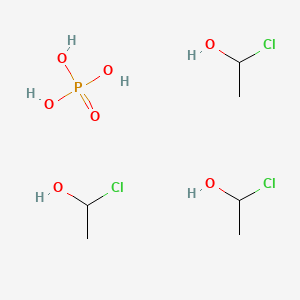
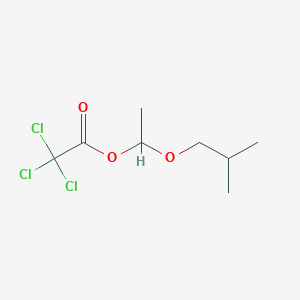
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)

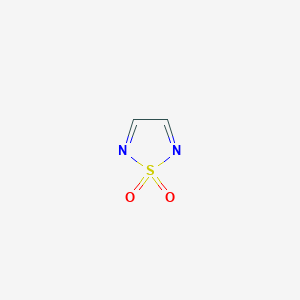
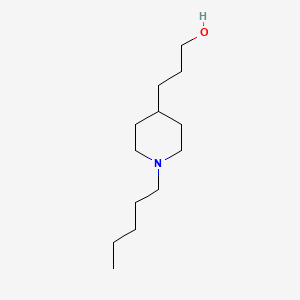
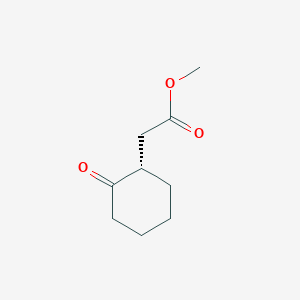
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
